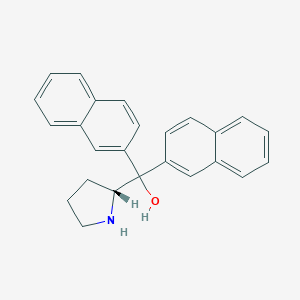

(R)-DI-2-Naphthylprolinol

Vue d'ensemble

Description

(R)-DI-2-Naphthylprolinol is a useful research compound. Its molecular formula is C25H23NO and its molecular weight is 353.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Interactions and Medicinal Applications

Naphthalimide compounds, including (R)-DI-2-Naphthylprolinol derivatives, are crucial nitrogen-containing aromatic heterocycles. The π-deficient large conjugated planar structure of naphthalimide derivatives facilitates interactions with various biological cations, anions, small molecules, and macromolecules like DNAs, enzymes, and receptors. This interaction occurs through noncovalent bonds, leading to extensive potentiality in medicinal applications. Notably, certain naphthalimides are in clinical trials as anticancer agents, while others are under active development as potential drugs for various diseases. The broad medicinal applications of these compounds encompass roles as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Additionally, they are studied as artificial ion receptors, diagnostic agents, pathologic probes, and cell imaging agents, underlining their significant role in detecting ions and biomolecules, understanding biological processes, and determining pharmacological and pharmacokinetic properties. This positions naphthalimide-based derivatives as compounds with increasingly expanding relational medicinal applications (Gong et al., 2016).

Photophysical and Photochemical Properties

Naphthalimide derivatives exhibit significant photophysical and photochemical properties, primarily due to their tricyclic planar ring system. These properties make naphthalimides an attractive scaffold in medicinal chemistry, serving as core structures for various pharmaceutical agents with activities such as antitumor, anti-inflammatory, antidepressant, antiprotozoal, and antiviral. The ease of synthesis and the promising pharmacological activity profile of naphthalimides and their conjugates have led to intense research and development efforts. Modifications to the naphthalimide scaffold, including linking with other active pharmacophores or introducing polar side chains and functionalized heterocyclic rings, have the potential to further enhance their pharmaceutical and photochemical applications (Kamal et al., 2013).

Propriétés

IUPAC Name |

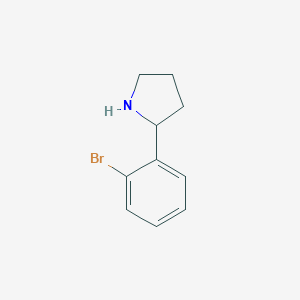

dinaphthalen-2-yl-[(2R)-pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO/c27-25(24-10-5-15-26-24,22-13-11-18-6-1-3-8-20(18)16-22)23-14-12-19-7-2-4-9-21(19)17-23/h1-4,6-9,11-14,16-17,24,26-27H,5,10,15H2/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUDNNFEXRHHGY-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

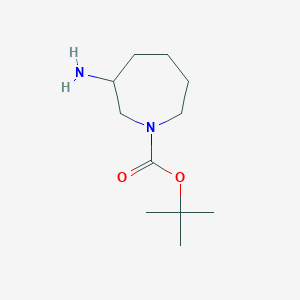

C25H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

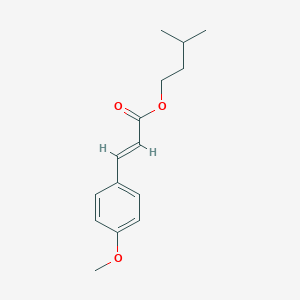

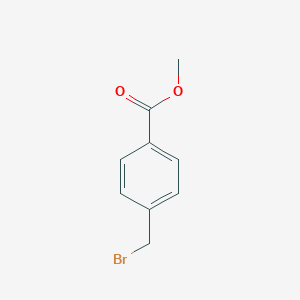

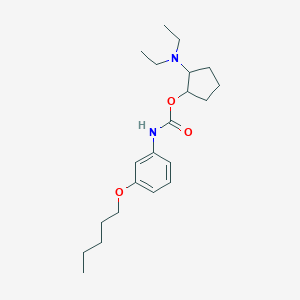

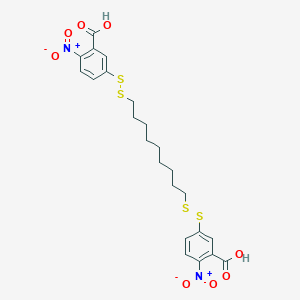

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can (R)-DI-2-Naphthylprolinol be studied at the single-molecule level?

A2: Yes, surface-enhanced Raman spectroscopy (SERS) has been successfully employed to study the adsorption behavior of individual this compound molecules on a silver electrode. [] This technique provides valuable insights into the molecule's interaction with metal surfaces, which is relevant for understanding its potential applications in catalysis and sensing.

Q2: What are the potential applications of this compound in material science?

A3: this compound shows promise as a building block for chiral nanomaterials. [] Its ability to self-assemble into nanotubes with controlled chirality opens avenues for creating materials with unique optical and electronic properties. For instance, these nanotubes could find applications in chiral separation technologies, asymmetric catalysis, and the development of novel optical devices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)

![5-[(Methylamino)methyl]-2-furanmethanol](/img/structure/B135557.png)

![S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate](/img/structure/B135573.png)

![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)